Mivacurium
Übersicht
Beschreibung
Mivacurium chloride is a short-acting, non-depolarizing neuromuscular-blocking agent. It is primarily used as a skeletal muscle relaxant during surgical procedures and mechanical ventilation. This compound belongs to the benzylisoquinolinium group and was first synthesized in 1981 . This compound chloride is known for its rapid onset and short duration of action, making it particularly useful in pediatric anesthesia and short surgical procedures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mivacurium chloride is synthesized through a two-step reaction process. The starting materials include (E)-Oct-4-ene-1,8-dioic acid and ®-(+)-5’-Methoxylaudanosine . The first step involves the reaction of these starting materials to form an intermediate, which is then further reacted to produce this compound chloride. The reaction conditions typically involve the use of dichloromethane as a solvent and the addition of suitable inorganic salts .
Industrial Production Methods: The industrial production of this compound chloride involves the extraction of the compound from an aqueous solution using dichloromethane. The dichloromethane is then evaporated to obtain an amorphous solid, which is dissolved in methanol and re-evaporated to achieve a highly pure product . This method is cost-effective and suitable for large-scale production .
Analyse Chemischer Reaktionen
Reaktionstypen: Mivacuriumchlorid unterliegt der Hydrolyse durch Plasma-Cholinesterase, was seinen primären Stoffwechselweg darstellt . Im Gegensatz zu einigen anderen Muskelrelaxantien unterliegt es keiner Hoffmann-Degradation .
Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion beinhaltet die Verwendung von Plasma-Cholinesterase als Katalysator. Dieses Enzym baut Mivacuriumchlorid zu seinen inaktiven Metaboliten ab .
Hauptprodukte: Die Hauptprodukte, die aus der Hydrolyse von Mivacuriumchlorid entstehen, sind inaktive Metaboliten, die aus dem Körper ausgeschieden werden .
Wissenschaftliche Forschungsanwendungen
Mivacuriumchlorid hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Medizin und Pharmakologie. Es wird als Adjuvans zur Allgemeinanästhesie verwendet, um die Intubation der Trachea zu erleichtern und während Operationen oder mechanischer Beatmung für eine Skelettmuskelrelaxation zu sorgen . Sein schneller Wirkungseintritt und seine kurze Wirkungsdauer machen es besonders nützlich in der pädiatrischen Anästhesie und bei kurzen chirurgischen Eingriffen . Zusätzlich wird Mivacuriumchlorid in Forschungsstudien verwendet, um die Pharmakokinetik und Pharmakodynamik von Muskelrelaxantien zu verstehen .
5. Wirkmechanismus
Mivacuriumchlorid übt seine Wirkung aus, indem es kompetitiv an cholinerge Rezeptoren an der motorischen Endplatte bindet und so die Wirkung von Acetylcholin antagonisiert . Dies führt zu einer Blockade der neuromuskulären Übertragung, die zu einer Muskelrelaxation führt. Die neuromuskuläre Blockade, die durch Mivacuriumchlorid hervorgerufen wird, kann leicht durch Acetylcholinesterase-Hemmer wie Neostigmin antagonisiert werden .
Ähnliche Verbindungen:
- Atracurium
- Cisatracurium
- Vecuronium
- Rocuronium
Vergleich: Mivacuriumchlorid ist unter den Muskelrelaxantien einzigartig aufgrund seines schnellen Wirkungseintritts und seiner kurzen Wirkungsdauer . Im Gegensatz zu Atracurium und Cisatracurium unterliegt Mivacuriumchlorid keiner Hoffmann-Degradation und ist hauptsächlich auf Plasma-Cholinesterase für den Metabolismus angewiesen . Dies macht es besonders geeignet für kurze chirurgische Eingriffe und die pädiatrische Anästhesie. Darüber hinaus hat Mivacuriumchlorid eine geringere Potenz im Vergleich zu einigen seiner Isomere, wie z. B. Cisatracurium .
Wirkmechanismus
Mivacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine . This results in a blockade of neuromuscular transmission, leading to muscle relaxation. The neuromuscular block produced by this compound chloride is readily antagonized by acetylcholinesterase inhibitors, such as neostigmine .
Vergleich Mit ähnlichen Verbindungen
- Atracurium
- Cisatracurium
- Vecuronium
- Rocuronium
Comparison: Mivacurium chloride is unique among neuromuscular-blocking agents due to its rapid onset and short duration of action . Unlike atracurium and cisatracurium, this compound chloride does not undergo Hoffman degradation and relies predominantly on plasma cholinesterase for metabolism . This makes it particularly suitable for short surgical procedures and pediatric anesthesia. Additionally, this compound chloride has a lower potency compared to some of its isomers, such as cisatracurium .
Biologische Aktivität
Mivacurium is a nondepolarizing neuromuscular blocking agent primarily used in anesthesia to facilitate tracheal intubation and to provide muscle relaxation during surgery. This article explores its biological activity, pharmacological properties, clinical applications, and relevant research findings.
This compound is a benzylisoquinolinium compound , structurally related to atracurium. It acts by binding to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting the action of acetylcholine, which leads to muscle paralysis. The drug is characterized by its rapid onset and short duration of action due to its metabolism by plasma cholinesterase, which hydrolyzes it into inactive metabolites.
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile:
- Onset Time : Approximately 2-3 minutes for effective neuromuscular block.
- Duration of Action : Typically lasts 15-20 minutes in adults; about 10 minutes in pediatric patients aged 2-12 years.
- Recovery Time : Spontaneous recovery is generally complete within 25-30 minutes for adults .
The following table summarizes the pharmacokinetic parameters observed in clinical studies:
Parameter | Adult Patients (n=12) | Geriatric Patients (n=8) |
---|---|---|
Plasma Clearance (mL/min/kg) | 54 (34 - 129) | 32 (18 - 55) |
Half-life (trans-trans isomer) | 1.3 ± 0.3 minutes | Not specified |
Half-life (cis-trans isomer) | 0.8 ± 0.2 minutes | Not specified |
Clinical Efficacy
Clinical studies have demonstrated that this compound provides effective conditions for tracheal intubation comparable to succinylcholine but with a significantly shorter duration of action. In a study involving patients undergoing elective surgeries, this compound was administered at varying rates to assess its efficacy and recovery times:
- Infusion Rates :
- Group M1: 3 μg/(kg·min)
- Group M2: 6 μg/(kg·min)
- Group M3: 9 μg/(kg·min)
Results indicated that higher infusion rates led to prolonged recovery times from neuromuscular blockade, with significant differences noted between groups .
Safety Profile and Side Effects
This compound is generally well-tolerated; however, it can cause histamine release leading to cardiovascular effects such as hypotension. Interpatient variability in susceptibility to these effects has been observed. Notably, patients with atypical plasma cholinesterase activity may experience prolonged neuromuscular blockade and should avoid this compound administration .
Case Studies
- Outpatient Surgery : In a comparative study assessing this compound versus succinylcholine in outpatient settings, this compound provided adequate intubation conditions with a favorable recovery profile. The study highlighted that this compound's shorter duration allows for quicker recovery post-surgery, making it suitable for outpatient procedures .
- Pediatric Use : A case series involving pediatric patients demonstrated that this compound effectively facilitated intubation with minimal side effects, reinforcing its safety profile in younger populations .
Eigenschaften
IUPAC Name |
bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVYCEVXHALBSC-OTBYEXOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H80N2O14+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048333 | |
Record name | Mivacurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1029.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Mivacurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.26e-05 g/L | |
Record name | Mivacurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. | |
Record name | Mivacurium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133814-19-4, 106791-40-6 | |
Record name | Mivacurium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133814-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mivacurium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivacurium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mivacurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mivacurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.